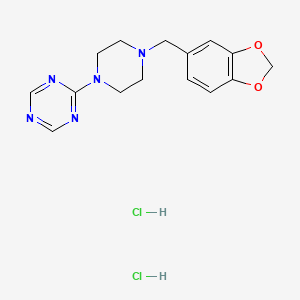

nickel;yttrium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel-yttrium compounds are a class of materials that combine the properties of nickel and yttrium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Nickel is a transition metal with excellent catalytic properties, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in catalysis, hydrogen production, and high-temperature applications .

Métodos De Preparación

Nickel-yttrium compounds can be synthesized using various methods, including hydrothermal processes, mechanical alloying, and impregnation techniques. One common method involves the hydrothermal synthesis of nickel nanoparticles supported on yttrium oxide (Y₂O₃). In this process, nickel nitrate hexahydrate and polyvinylpyrrolidone (PVP) are dissolved in ethanol, and the yttrium oxide support is added to the solution. The mixture is then stirred and subjected to hydrothermal conditions to produce nickel-yttrium catalysts .

Another method involves high-energy cryogenic mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This process results in the formation of nanocrystalline nickel-yttrium alloys with enhanced thermal stability .

Análisis De Reacciones Químicas

Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, nickel-yttrium alloys can undergo oxidation to form nickel oxide (NiO) and yttrium oxide (Y₂O₃). The oxidation process is influenced by the presence of yttrium, which enhances the thermal stability and oxidation resistance of the alloy .

In reduction reactions, nickel-yttrium compounds can be reduced using hydrogen gas to produce metallic nickel and yttrium. These reactions are typically carried out at high temperatures and in the presence of a reducing agent .

Substitution reactions involving nickel-yttrium compounds often involve the replacement of one element with another in the compound’s structure. For example, yttrium can be substituted with other rare earth elements to modify the properties of the compound .

Aplicaciones Científicas De Investigación

Nickel-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogen production through ammonia decomposition. The high catalytic activity of nickel-yttrium catalysts makes them ideal for producing carbon-free hydrogen .

In biology and medicine, yttrium oxide nanoparticles are used for biological imaging and photodynamic therapies due to their high thermal stability and dielectric constant . Nickel-yttrium compounds are also used in the development of high-temperature superalloys for aerospace and power generation applications .

Mecanismo De Acción

The mechanism of action of nickel-yttrium compounds is primarily related to their ability to enhance the thermal stability and oxidation resistance of materials. Yttrium in the compound forms stable oxides that protect the underlying nickel from oxidation. This protective oxide layer prevents the diffusion of oxygen and other reactive species, thereby enhancing the material’s high-temperature performance .

Additionally, the presence of yttrium in nickel-yttrium alloys promotes the formation of fine-grained microstructures, which further improve the material’s mechanical properties and resistance to thermal degradation .

Comparación Con Compuestos Similares

Nickel-yttrium compounds can be compared with other nickel-based alloys, such as nickel-iron, nickel-cobalt, and nickel-tungsten alloys. While these alloys also exhibit high thermal stability and mechanical strength, nickel-yttrium compounds are unique in their ability to form stable oxides that enhance oxidation resistance .

Similar compounds include:

- Nickel-iron (Ni-Fe) alloys

- Nickel-cobalt (Ni-Co) alloys

- Nickel-tungsten (Ni-W) alloys

- Nickel-phosphorus (Ni-P) alloys

Nickel-yttrium compounds stand out due to their superior thermal stability and oxidation resistance, making them ideal for high-temperature applications.

Propiedades

Número CAS |

12363-03-0 |

|---|---|

Fórmula molecular |

NiY3 |

Peso molecular |

325.411 g/mol |

Nombre IUPAC |

nickel;yttrium |

InChI |

InChI=1S/Ni.3Y |

Clave InChI |

FDSUYEJJCWEMLZ-UHFFFAOYSA-N |

SMILES canónico |

[Ni].[Y].[Y].[Y] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

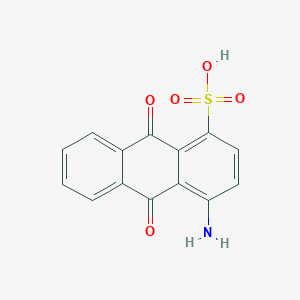

![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)

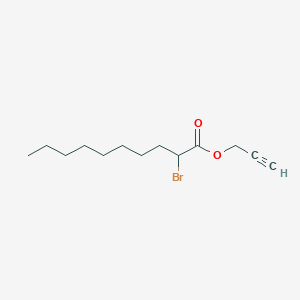

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)